molecular formula C18H17F3N6O B12175994 1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide

1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide

Cat. No.: B12175994
M. Wt: 390.4 g/mol
InChI Key: ZIFRFNOFYYAVMM-UHFFFAOYSA-N
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Description

1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazolopyridazine core, a trifluoromethylphenyl group, and a piperidine carboxamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The triazolopyridazine core can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds. The trifluoromethylphenyl group is introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions. The final step involves the formation of the piperidine carboxamide moiety through amide bond formation using coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic ring and the triazolopyridazine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Palladium on carbon with hydrogen gas or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in altered cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide is unique due to its combination of a triazolopyridazine core, a trifluoromethylphenyl group, and a piperidine carboxamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.

Properties

Molecular Formula

C18H17F3N6O

Molecular Weight

390.4 g/mol

IUPAC Name

1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C18H17F3N6O/c19-18(20,21)13-2-1-3-14(10-13)23-17(28)12-6-8-26(9-7-12)16-5-4-15-24-22-11-27(15)25-16/h1-5,10-12H,6-9H2,(H,23,28)

InChI Key

ZIFRFNOFYYAVMM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=NN4C=NN=C4C=C3

Origin of Product

United States

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